![molecular formula C5H11ClN2O2S B2598172 3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride CAS No. 2228748-18-1](/img/structure/B2598172.png)

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

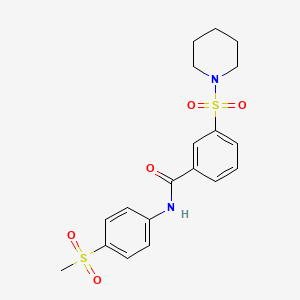

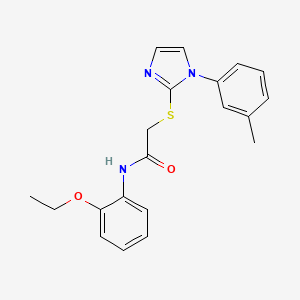

3-Aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2S . It has a molecular weight of 198.67g/mol . The compound is canonicalized and has a complexity of 257 .

Molecular Structure Analysis

The InChI code for the compound isInChI=1S/C5H10N2O2S.ClH/c6-4-1-5(2-4,3-4)10(7,8)9;/h1-3,6H2,(H2,7,8,9);1H . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 94.6 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 198.67g/mol and a molecular formula of C5H11ClN2O2S . It has a complexity of 257 and a topological polar surface area of 94.6 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Sulfonylcycloureas Derivatives : Novel heterocyclic compounds, Sulfonylcycloureas derivatives, were synthesized and characterized, involving reactions with sulfonamides derived from aminoesters. These compounds were evaluated for their anticancer activity using molecular docking studies, highlighting their potential in medicinal chemistry (Guerfi et al., 2021).

Application in Peptide Incorporation

- Incorporation into Linear and Cyclic Peptides : Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid were synthesized from [1.1.1]propellane, providing rigid analogs of γ-aminobutyric acid, useful in the creation of linear and cyclic peptides (Pätzel et al., 2004).

Reaction Mechanisms and Pathways

- Alternative Synthetic Process for Key Medicine Components : A study on the alternative synthesis process of p-acetaminobenzenesulfonyl chloride, essential for the production of sulfanilamide medicines, demonstrates the versatility of sulfonamide chemistry in pharmaceutical synthesis (Tan et al., 2011).

Antibody Generation for Detection

- Development of ELISA for Milk Samples : Antibodies raised against specific sulfonamide antibiotic congeners were utilized to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA), demonstrating the role of sulfonamides in analytical chemistry and food safety (Adrián et al., 2009).

Structural Characterization and Analysis

- N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes Synthesis : The synthesis and characterization of various sulfonamides, with focus on their molecular structure and reactivity, demonstrate the significance of sulfonamides in organic chemistry research (Kasyan et al., 2007).

Eigenschaften

IUPAC Name |

3-aminobicyclo[1.1.1]pentane-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S.ClH/c6-4-1-5(2-4,3-4)10(7,8)9;/h1-3,6H2,(H2,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFFLVEQSBHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)

![(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/no-structure.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)